An In-Depth Technical Guide to 2-Thiazoleethanol and Its Derivatives: Chemical Properties and Stability
An In-Depth Technical Guide to 2-Thiazoleethanol and Its Derivatives: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazoleethanol Scaffold
The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The introduction of a hydroxyethyl group to this heterocyclic core, forming 2-thiazoleethanol, provides a versatile handle for further chemical modification and imparts specific physicochemical properties that are crucial for its application.
This guide will focus primarily on the well-characterized and commercially significant derivative, 4-Methyl-5-thiazoleethanol , while also exploring the available data on the parent compound and other isomers to provide a holistic understanding of this chemical class.
Core Chemical and Physical Properties
The physicochemical properties of thiazoleethanols are fundamental to their handling, formulation, and behavior in chemical and biological systems. The following table summarizes the key properties of 4-Methyl-5-thiazoleethanol, the most extensively studied compound in this class.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NOS | [2][3] |
| Molecular Weight | 143.21 g/mol | [2][3][4] |
| CAS Number | 137-00-8 | [4][5] |
| Appearance | Clear, amber liquid | [4] |
| Odor | Beefy, nutty aroma | [4] |
| Boiling Point | 135 °C @ 7 mmHg; 259.88 °C (estimated) | [2][4] |
| Melting Point | < 25 °C | [3] |
| Flash Point | > 110 °C (> 230 °F) (Closed cup) | [4] |
| Density | 1.196 - 1.210 g/mL | [3] |
| Refractive Index | 1.540 - 1.556 | [3] |
| Water Solubility | 9081 mg/L (estimated) | [2] |
| Solubility | Soluble in water, ether, benzene, chloroform, and miscible with ethanol.[3][6] |
The solubility of 4-Methyl-5-thiazoleethanol in both aqueous and organic solvents can be attributed to the presence of the polar hydroxyl group, capable of hydrogen bonding, and the heterocyclic thiazole ring.[6]
Chemical Stability and Degradation Pathways
Understanding the chemical stability of 2-thiazoleethanol derivatives is paramount for ensuring their quality, efficacy, and safety in various applications.
General Stability:
4-Methyl-5-thiazoleethanol is stable under normal ambient temperatures and recommended storage conditions.[4] It is crucial to store it in a cool, well-ventilated place in a tightly closed original container, protected from damage.[4]
Incompatibilities:
The primary incompatibility to be aware of is with strong oxidizing agents.[7] Contact with these materials should be avoided to prevent vigorous reactions.
Thermal Decomposition:
While stable under normal conditions, thermal decomposition or combustion of 4-Methyl-5-thiazoleethanol can produce harmful gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[4][7]
Reactivity and Potential Degradation Pathways:
The thiazole ring and the hydroxyethyl side chain are the main sites of chemical reactivity and potential degradation.
-
Reaction with Aldehydes: A notable reaction of 4-Methyl-5-thiazoleethanol ("Sulfurol") is its ability to form Schiff bases with aldehydes. This reaction can be responsible for coloration in perfume concentrates and eaux de toilette.[5]
The general workflow for assessing the stability of a thiazole derivative involves subjecting the compound to forced degradation conditions. This process helps to identify potential degradants and establish the degradation pathways.
Caption: Workflow for Forced Degradation Studies of Thiazole Derivatives.
Synthesis of Thiazoleethanol Derivatives
The synthesis of thiazoleethanol derivatives can be achieved through various routes. For the commercially important 4-Methyl-5-thiazoleethanol, two primary synthetic pathways are commonly employed.
Method 1: Reduction of 4-methyl-5-thiazoleacetate
This method involves the reduction of an ester precursor, 4-ethyl-5-methylthiazole acetate, using a strong reducing agent like lithium aluminium hydride.[5]
Method 2: Condensation of Thioformamide and Bromoacetopropanol
Another approach is the condensation reaction between thioformamide and 3-bromo-2-oxobutanal (bromoacetopropanol) in an acidic medium.[5]
A patented method for the synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole involves the reaction of 3-acetylpropanol with thiourea under acidic conditions, followed by diazotization and reduction.[8] Another patented synthesis starts from 2-acetylbutyrolactone, which undergoes amination, chlorination, condensation, and oxidation to yield the final product.[9]
The general synthesis strategy often involves the Hantzsch thiazole synthesis, a well-established method for constructing the thiazole ring.
Caption: Generalized Hantzsch Thiazole Synthesis.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum of a thiazoleethanol derivative would be expected to show characteristic signals for the protons on the thiazole ring, typically in the aromatic region, as well as signals for the methylene groups of the hydroxyethyl side chain.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the thiazole ring and the side chain, with the chemical shifts providing information about the electronic environment of each carbon atom.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and C=N and C-S stretching vibrations of the thiazole ring.
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-thiazoleethanol and its derivatives.
Hazard Identification:
4-Methyl-5-thiazoleethanol is classified as a hazardous substance.[7] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Avoid all personal contact, including inhalation.[10]
-
Use only in a well-ventilated area.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Wash contaminated skin thoroughly after handling.[4]
-
Keep the container tightly closed when not in use.[4]
First-Aid Measures:
-
If on skin: Wash with plenty of water.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If swallowed: Do NOT induce vomiting. Drink plenty of water.[7]
In all cases of exposure, seek medical advice if you feel unwell or if irritation persists.[4]
Conclusion
2-Thiazoleethanol and its derivatives, particularly 4-Methyl-5-thiazoleethanol, are versatile compounds with important applications. A thorough understanding of their chemical properties, stability, and reactivity is essential for their effective and safe use in research and development. This guide has provided a comprehensive overview of these aspects, drawing from available scientific literature and safety data. Further research into the specific degradation pathways and spectroscopic characterization of the parent compound and its various isomers will undoubtedly contribute to a deeper understanding and broader application of this important class of molecules.
References
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Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. [Link]
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Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530. [Link]
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PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. [Link]
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Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. [Link]
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ScenTree. (n.d.). Sulfurol (CAS N° 137-00-8). [Link]
- Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
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Kamkhede, D. B., & Rokde, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
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Advanced Biotech. (2025). Safety Data Sheet. [Link]
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Drugfuture.com. (n.d.). 4-Methyl-5-Thiazoleethanol | Drug Information, Uses, Side Effects, Chemistry. [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
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PubChem. (n.d.). 2-Acetylthiazole. National Center for Biotechnology Information. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
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Wikipedia. (n.d.). Thiamine. [Link]
- Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
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Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]
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